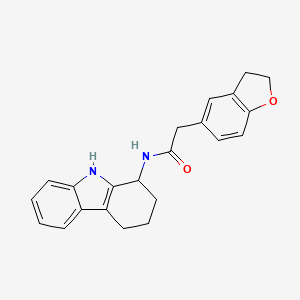![molecular formula C19H22N6O2S B10999286 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B10999286.png)
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound with a molecular formula of C19H22N6O2S and a molecular weight of 398.4820 This compound is characterized by its unique structure, which includes a cyclobutyl group, a thiadiazole ring, and a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the cyclobutyl group, and the coupling with the benzotriazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its activity against specific diseases or conditions.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can modulate cellular functions, signaling pathways, or metabolic processes, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide include other thiadiazole and benzotriazinone derivatives. Examples include:
- Compounds with different substituents on the thiadiazole ring.
- Derivatives with variations in the benzotriazinone moiety.
- Analogues with different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H22N6O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C19H22N6O2S/c26-16(20-19-23-22-17(28-19)13-7-6-8-13)11-2-1-5-12-25-18(27)14-9-3-4-10-15(14)21-24-25/h3-4,9-10,13H,1-2,5-8,11-12H2,(H,20,23,26) |
InChI Key |
QHTYXAHEWWLXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B10999203.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B10999216.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10999230.png)
![3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide](/img/structure/B10999232.png)
![5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10999238.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B10999242.png)
![4-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10999246.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10999252.png)
![3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10999257.png)
![N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10999273.png)
![methyl 4-({[2-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10999276.png)
![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B10999278.png)
![1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10999302.png)
